molecular formula C11H7NO2 B11909166 Furo[2,3-h]quinolin-2(1H)-one CAS No. 362518-99-8

Furo[2,3-h]quinolin-2(1H)-one

Cat. No.: B11909166
CAS No.: 362518-99-8
M. Wt: 185.18 g/mol
InChI Key: BAXNYJHQOLNLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-h]quinolin-2(1H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize Furo[2,3-h]quinolin-2(1H)-one involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Furo[2,3-h]quinolin-2(1H)-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Furo[2,3-h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes.

Comparison with Similar Compounds

Uniqueness: Furo[2,3-h]quinolin-2(1H)-one is unique due to its specific ring fusion pattern and the resulting electronic properties

Properties

CAS No.

362518-99-8

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1H-furo[2,3-h]quinolin-2-one

InChI

InChI=1S/C11H7NO2/c13-10-4-2-7-1-3-9-8(5-6-14-9)11(7)12-10/h1-6H,(H,12,13)

InChI Key

BAXNYJHQOLNLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=CC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.